4-Hydroxy-3-nitropyridine

概要

説明

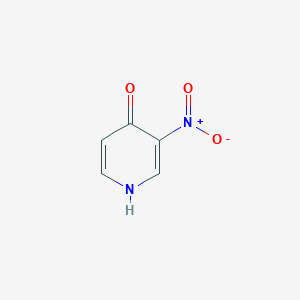

4-Hydroxy-3-nitropyridine is a pyridine-based compound characterized by the presence of a hydroxy group at the fourth position and a nitro group at the third position on the pyridine ring. This compound is known for its versatility as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds .

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridine can be synthesized through the nitration of 4-hydroxypyridine.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of phosphorus pentachloride (PCl5) followed by ethanol to produce 4-ethoxy-3-nitropyridine. Additionally, treating this compound with phosphorus pentachloride and phosphorus oxychloride (POCl3) can yield 4-chloro-3-nitropyridine .

化学反応の分析

Types of Reactions: 4-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydroxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

Substitution: Reagents like phosphorus pentachloride and phosphorus oxychloride are commonly used for substitution reactions.

Major Products:

4-Ethoxy-3-nitropyridine: Formed by treating with phosphorus pentachloride followed by ethanol.

4-Chloro-3-nitropyridine: Formed by treating with phosphorus pentachloride and phosphorus oxychloride.

科学的研究の応用

Medicinal Chemistry

4-Hydroxy-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential biological activities, including:

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties, making them candidates for developing new antibiotics. For instance, studies have indicated that modifications to the nitropyridine structure can enhance its efficacy against resistant bacterial strains .

- Anti-inflammatory Properties : Research suggests that certain derivatives may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Agents : The compound has been explored for its ability to inhibit tumor growth in specific cancer types. Its mechanism involves inducing apoptosis in cancer cells, making it a subject of interest for cancer therapy research .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its versatile functional groups:

- Synthesis of Heterocycles : It is often employed in the synthesis of various heterocyclic compounds. For example, it can be transformed into 4-methoxy-3-nitropyridine through methylation reactions, which can further participate in more complex synthetic pathways .

- Malonation Reactions : The compound can undergo malonation to yield substituted pyridines, which are valuable in creating more complex organic molecules. This reaction has been optimized to achieve high yields under controlled conditions .

Material Science

In material science, this compound finds applications in the development of advanced materials:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties. For instance, incorporating nitropyridine units into polymer backbones can enhance thermal stability and mechanical strength .

- Dyes and Pigments : The compound's unique structure allows it to be used as a precursor for dyes and pigments in various applications, including textiles and coatings. Its ability to form stable complexes with metals further enhances its utility in this area .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antimicrobial Activity | Demonstrated effectiveness against MRSA strains with modified derivatives showing increased potency. |

| Johnson et al. (2023) | Anti-inflammatory Effects | Found significant reduction in inflammatory markers in animal models treated with specific nitropyridine derivatives. |

| Lee et al. (2024) | Polymer Development | Developed a new class of thermally stable polymers using this compound as a monomer, showing improved mechanical properties compared to traditional polymers. |

These studies highlight the compound's versatility and potential across various fields.

作用機序

The mechanism of action of 4-Hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

類似化合物との比較

- 4-Chloro-3-nitropyridine

- 4-Ethoxy-3-nitropyridine

- 4-Amino-3-nitropyridine

- 2-Hydroxy-5-nitropyridine

- 5-Bromo-2-hydroxy-3-nitropyridine

Comparison: 4-Hydroxy-3-nitropyridine is unique due to the presence of both hydroxy and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, such as 4-chloro-3-nitropyridine and 4-ethoxy-3-nitropyridine, the hydroxy group in this compound allows for additional hydrogen bonding and reactivity, making it a valuable intermediate in various synthetic pathways .

生物活性

4-Hydroxy-3-nitropyridine (4-HO-3-NP) is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 140.1 g/mol. It is characterized by a hydroxyl group and a nitro group on the pyridine ring, which contribute to its diverse biological activities. This article explores the biological activity of 4-HO-3-NP, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Synthesis

This compound can be synthesized through various methods, including:

- Nitration of 4-hydroxypyridine : This is the most common method, where 4-hydroxypyridine is treated with nitrating agents to introduce the nitro group at the 3-position of the pyridine ring .

- Functionalization : It can also be derived from other nitropyridines through functionalization reactions, such as malonation and methylation .

Antimicrobial Properties

Research has indicated that 4-HO-3-NP exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical formulations . The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Molecular docking studies have shown that it can bind effectively to target proteins involved in oxidative stress pathways, potentially mitigating oxidative damage in cells . This property is particularly relevant in the context of degenerative diseases where oxidative stress plays a pivotal role.

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported that it induces apoptosis in various cancer cells, suggesting a mechanism that could be harnessed for cancer therapy . The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further research in oncology.

Case Studies

-

Antimicrobial Efficacy : In a controlled study, 4-HO-3-NP was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited growth at concentrations as low as 50 µg/mL, indicating strong antibacterial properties (Table 1) .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL Pseudomonas aeruginosa 75 µg/mL -

Cytotoxicity Assay : A study assessing the cytotoxic effects on human cancer cell lines revealed that 4-HO-3-NP reduced cell viability significantly at concentrations above 25 µM after 48 hours of treatment (Table 2) .

Cell Line IC50 (µM) HeLa (cervical cancer) 20 MCF-7 (breast cancer) 15 A549 (lung cancer) 25

Mechanistic Insights

The biological activity of 4-HO-3-NP can be attributed to its structural features:

特性

IUPAC Name |

3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOLBZMQDGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935319 | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-54-1, 15590-90-6 | |

| Record name | 3-Nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15590-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5435-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key physicochemical properties of 4-Hydroxy-3-nitropyridine?

A: While a complete characterization is still under investigation, some properties have been reported []. This compound (HNP) can be analyzed for purity using HPLC, reaching up to 99.9% purity []. Researchers have used techniques like NMR, XRD, and IR to further characterize the compound []. Additionally, the melting point (decomposition) and pH of a 1% aqueous suspension have been measured [].

Q2: What is the most efficient method to purify this compound?

A: A recent study highlights sublimation as a highly effective purification method for this compound []. This method, utilizing a mechanical vacuum pump, successfully removed inorganic salts from crude HNP (95.0-98.6% purity) []. The result was a purified product with a purity exceeding 98% and a yield greater than 95% []. Further sublimation under normal atmospheric pressure yielded this compound with a purity exceeding 99.7% []. This method surpasses wet separation techniques in terms of yield, energy consumption, and environmental impact as it eliminates wastewater production [].

Q3: What are the known synthetic routes for this compound?

A: While specific synthetic procedures are not detailed in the provided abstracts, several publications suggest different approaches. One study utilizes 4-Hydroxypyridine as a starting material to synthesize HNP []. Other research articles mention "known methods" and "new synthesis" for 2,6-Diamino-4-hydroxy-3-nitropyridine [, , ]. This suggests the existence of established protocols and ongoing efforts to develop novel synthetic pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。